Nonanal

Beschreibung

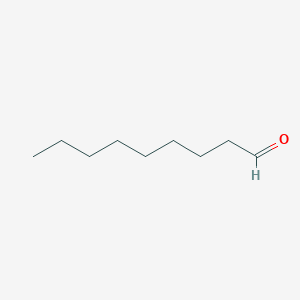

Structure

3D Structure

Eigenschaften

IUPAC Name |

nonanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHFUZHODSMOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021639 | |

| Record name | Nonanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonanal is a clear brown liquid characterized by a rose-orange odor. Insoluble in water. Found in at least 20 essential oils, including rose and citrus oils and several species of pine oil., Liquid, Colorless liquid with a floral odor; Insoluble in water (96 mg/L at 25 deg C); [HSDB] Brown liquid; [CAMEO] Colorless liquid; [MSDSonline], colourless to yellow liquid/fruity odour | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

374 to 378 °F at 760 mmHg (NTP, 1992), 195 °C | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

182 °F (NTP, 1992), 64 °C (147 °F) - closed cup | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (<1mg/ml) (NTP, 1992), In water, 96 mg/L at 25 °C, Soluble in ethyl ether, chloroform, Soluble in three volumes 70% alcohol, in mineral oil; insoluble in glycerol, soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerol, 1 ml in 3 ml of 70% alcohol (in ethanol) | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8264 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.8264 g/cu cm at 22 °C, 0.820-0.830 | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.37 [mmHg], 3.7X10-1 mm Hg at 25 °C /Extrapolated/ | |

| Record name | Nonanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

124-19-6, 75718-12-6 | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aldehydes, C9-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075718126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L2WBY9K6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

145 °F (NTP, 1992), -19.3 °C | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Natural sources of nonanal in essential oils and fruits

An In-Depth Technical Guide to the Natural Sources of Nonanal in Essential Oils and Fruits

Authored by: A Senior Application Scientist

Foreword

This compound, a saturated fatty aldehyde, is a molecule of significant interest across various scientific and industrial domains.[1] Its characteristic waxy, citrus-green aroma has cemented its place in the fragrance and flavor industries.[2] However, its importance extends beyond sensory attributes, with emerging research highlighting its roles in plant physiology, insect communication, and as a potential biomarker. This guide provides a comprehensive technical overview of the natural occurrence of this compound, its biosynthesis in plants, methodologies for its analysis, and its diverse biological activities. The content herein is curated for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile aliphatic aldehyde.

Introduction to this compound

This compound (C9H18O), also known as pelargonaldehyde, is a nine-carbon linear aldehyde.[3] It is a colorless to pale yellow liquid with a distinct floral and citrusy odor.[2] While it can be synthesized industrially through the hydroformylation of 1-octene, this compound is also a common volatile compound found in a wide array of natural sources, including numerous essential oils and fruits.[3] Its presence in these matrices contributes significantly to their characteristic aroma profiles. Beyond its use in perfumery and as a flavoring agent, this compound is investigated for its potential applications in agriculture as a pest attractant and in medicine as a disease biomarker.[4]

Natural Occurrence of this compound

This compound is a ubiquitous volatile organic compound in the plant kingdom, contributing to the aromatic complexity of many essential oils and fruits.[1][2] Its concentration can vary significantly depending on the plant species, cultivar, maturity stage, and environmental conditions.

This compound in Essential Oils

Essential oils are complex mixtures of volatile compounds, and this compound is a frequently identified constituent, particularly in citrus and floral oils.

Table 1: Quantitative Occurrence of this compound in Selected Essential Oils

| Essential Oil Source | Plant Part | This compound Concentration/Percentage | Reference(s) |

| Citrus Oils | |||

| Citrus sinensis (Sweet Orange) | Peel | Present, contributes to orange-like/green notes | [5][6] |

| Citrus limon (Lemon) | Peel | 50 ppm | [1] |

| Citrus aurantifolia (Lime) | Peel | Present | [7] |

| Floral Oils | |||

| Rosa damascena (Rose) | Flowers | Present | [1] |

| Other Essential Oils | |||

| Zingiber officinale (Ginger) | Rhizome | 50 ppm | [1] |

This compound in Fruits

The characteristic fresh and fruity notes of many fruits are, in part, due to the presence of this compound.

Table 2: Quantitative Occurrence of this compound in Selected Fruits

| Fruit Source | Cultivar/Variety | This compound Concentration | Reference(s) |

| Mangifera indica (Mango) | Not specified | Present | [8] |

| Nephelium lappaceum (Rambutan) | Not specified | 51.90 µg/L in juice | [1] |

| Vitis vinifera (Grape) | Not specified | Present | [8] |

| Lycopersicon esculentum (Tomato) | FL 47 | Present in low concentration | [8] |

Biosynthesis of this compound in Plants

The primary pathway for the formation of this compound and other aliphatic aldehydes in plants is through the oxidative cleavage of fatty acids, a process known as lipid peroxidation.[9][10][11] This can occur through both enzymatic and non-enzymatic routes, especially under conditions of oxidative stress.[9][10]

The biosynthesis of this compound predominantly originates from the peroxidation of unsaturated fatty acids like oleic acid and linoleic acid, which are abundant in plant cell membranes. The process is initiated by reactive oxygen species (ROS), which abstract a hydrogen atom from a methylene group adjacent to a double bond in the fatty acid chain. This results in the formation of a lipid radical, which then reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen atom from another lipid molecule, propagating a chain reaction and forming a lipid hydroperoxide. The unstable lipid hydroperoxides can then undergo cleavage to form various aldehydes, including this compound.

Sources

- 1. This compound | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. medtextpublications.com [medtextpublications.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Nonanal in Human Breath: From a Product of Oxidative Stress to a Clinically Relevant Volatile Biomarker

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) in exhaled breath represent a non-invasive window into the body's metabolic state, offering immense potential for disease diagnosis and monitoring.[1] Among the hundreds of VOCs detected, nonanal, a nine-carbon saturated aldehyde, has emerged as a significant biomarker of oxidative stress.[2][3] This guide provides a comprehensive technical overview of this compound as a breath biomarker, intended for researchers, clinicians, and drug development professionals. We will explore its biochemical origins through lipid peroxidation, detail its association with various pathological states, present a rigorous, field-proven protocol for its analysis using Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS), and discuss the critical challenges and future perspectives in translating this promising biomarker into clinical practice.

The Biochemical Genesis of this compound: A Tale of Lipid Peroxidation

This compound is not a primary metabolite but rather a secondary product of oxidative damage. Its presence in breath is intrinsically linked to the process of lipid peroxidation, the oxidative degradation of lipids.[4] This process primarily targets polyunsaturated fatty acids (PUFAs) within cell membranes, which are highly susceptible to attack by reactive oxygen species (ROS).[5]

The formation of this compound predominantly arises from the peroxidation of ω-6 and ω-9 fatty acids, such as linoleic acid and oleic acid.[6] The mechanism is a free-radical chain reaction:

-

Initiation: A reactive oxygen species (e.g., hydroxyl radical, •OH) abstracts a hydrogen atom from a methylene group in a PUFA, creating a lipid radical (L•).

-

Propagation: The lipid radical reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from a neighboring PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.

-

Decomposition: The unstable lipid hydroperoxides, particularly in the presence of transition metals like iron or copper, decompose via β-scission.[7] This cleavage of the fatty acid chain yields a variety of smaller, often volatile, products, including saturated and unsaturated aldehydes.[4] The cleavage of an oleic acid hydroperoxide at the C9-C10 bond is a primary source of this compound.

This pathway underscores a critical point: elevated this compound in breath is a direct indicator of systemic or localized oxidative stress.

Caption: Biochemical pathway of this compound formation via lipid peroxidation.

This compound as a Clinical Biomarker: A Survey of Disease Associations

The link between this compound and oxidative stress makes it a compelling biomarker candidate for numerous pathologies characterized by inflammatory or metabolic dysregulation.[8] While research is ongoing, elevated levels of this compound in breath have been consistently reported across several conditions. However, it is crucial to recognize that this compound is rarely a standalone, definitive marker; instead, its significance is often realized as part of a broader VOC profile.[9]

| Associated Disease State | Observed Change in this compound | Context and Significance | Supporting References |

| Lung Cancer | Significantly Increased | This compound is one of several aldehydes found at higher concentrations in the breath of lung cancer patients compared to healthy controls and smokers.[10] It reflects increased oxidative stress and lipid peroxidation within the tumor microenvironment. | [10][11][12] |

| Chronic Obstructive Pulmonary Disease (COPD) | Increased | Elevated aldehydes, including this compound, are observed in the exhaled breath condensate of COPD patients, correlating with the heightened oxidative burden from smoking and chronic inflammation.[6][13] | [6][13] |

| Asthma | Increased | As a product of oxidative decomposition of PUFAs, this compound is among the markers of pulmonary oxidative stress in asthmatic subjects.[3][14] | [3][14] |

| Chronic Kidney Disease (CKD) | Increased | This compound is part of a VOC signature that can help discriminate between healthy individuals and patients with varying stages of CKD, likely due to systemic oxidative stress associated with renal failure.[8][15] | [8][15] |

| General Oxidative Stress | Increased | This compound is considered a reliable marker derived from the free radical oxidation of polyunsaturated fatty acids, making it a useful indicator in studies monitoring exposure to agents causing oxidative stress (e.g., nanoparticles). | [2][3] |

Analytical Framework: From Breath Collection to Quantification

The accurate and reproducible measurement of trace VOCs like this compound is technically demanding.[16] Concentrations in breath can be in the parts-per-billion (ppb) to parts-per-trillion (ppt) range, necessitating sensitive analytical techniques and meticulous sample handling to avoid contamination.[17] The gold-standard methodology involves breath collection, preconcentration via SPME, and analysis by GC-MS.[18][19]

Causality in Methodological Choices

-

Why Breath Bags (e.g., Tedlar®)? Inert bags are used for whole-breath collection to provide a sufficient sample volume for trace analysis.[20] Their inertness is critical to prevent the adsorption of target analytes onto the bag's surface or the leaching of contaminants into the sample.

-

Why Solid-Phase Microextraction (SPME)? SPME is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[21] For volatile compounds in a gaseous matrix like breath, Headspace SPME (HS-SPME) is ideal. It minimizes matrix effects by exposing a coated fiber only to the vapor phase, efficiently adsorbing and concentrating analytes like this compound before introduction into the GC-MS.[17][21] The choice of fiber coating (e.g., PDMS/DVB) is crucial for selectively trapping aldehydes.[22]

Caption: Standard workflow for breath this compound analysis via SPME-GC-MS.

Self-Validating Protocol: SPME-GC-MS Analysis of this compound in Exhaled Breath

This protocol is designed to be self-validating by incorporating internal standards and rigorous quality control checks at each stage.

Materials & Reagents

-

Breath Collection: Inert breath sampling bags (e.g., Tedlar®).

-

SPME: Manual SPME holder, SPME fibers (e.g., 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)).

-

Vials: 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.

-

Standards: Certified this compound standard, deuterated internal standard (e.g., this compound-d18) for quantification.

-

Reagents: Sodium chloride (NaCl), analytical grade.

Step-by-Step Methodology

Step 1: Subject Preparation & Breath Sampling (Trustworthiness Pillar)

-

Rationale: To minimize exogenous contamination, which can confound results.[9]

-

Procedure:

-

Subjects should fast for at least 8 hours and avoid smoking for 12 hours prior to sampling.

-

For 15 minutes before sampling, the subject should be in a resting state in a room with controlled air to ensure a baseline respiratory rate.

-

The subject should first inhale deeply through the nose, hold for 2-3 seconds, and then exhale completely into the Tedlar® bag. Discard this first exhalation (to clear dead space air).

-

Repeat the process and collect the subsequent full exhalation for analysis. The bag should be sealed immediately.

-

Process the sample within 4 hours to ensure sample integrity.

-

Step 2: Sample Preparation for Headspace SPME

-

Rationale: This step transfers the breath sample into a controlled environment for extraction and "salts out" the VOCs to improve extraction efficiency.

-

Procedure:

-

Carefully transfer a defined volume (e.g., 500 mL) of the breath sample from the Tedlar® bag into a 20 mL headspace vial. For consistency, this is often done using a gastight syringe.

-

Note: Some protocols may involve collecting breath condensate. In that case, place 1-2 mL of condensate into the vial. Add 0.3 g of NaCl to increase the ionic strength of the aqueous phase, which promotes the partitioning of volatile analytes into the headspace.[21]

-

Spike the sample with a known amount of the internal standard (this compound-d18).

-

Immediately seal the vial with a crimp cap.

-

Step 3: HS-SPME Extraction

-

Rationale: To concentrate the trace this compound from the headspace onto the SPME fiber for sensitive detection.

-

Procedure:

-

Place the vial in a heating block or water bath set to an optimized temperature (e.g., 50-60°C).[21][22]

-

Incubate for an equilibration period (e.g., 15 minutes) with agitation to allow analytes to partition into the headspace.[21]

-

Expose the conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-45 minutes).[21][22] The optimal time should be determined during method development to ensure equilibrium or consistent pre-equilibrium extraction is reached.

-

After extraction, retract the fiber into the needle and immediately proceed to GC-MS analysis.

-

Step 4: GC-MS Analysis

-

Rationale: To separate this compound from other VOCs and to identify and quantify it based on its retention time and mass spectrum.

-

Procedure:

-

Injection/Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption.[21] Desorb for 2-4 minutes in splitless mode to ensure complete transfer of analytes to the column.[21]

-

GC Separation:

-

Column: Use a mid-polarity capillary column suitable for VOCs (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[21]

-

Oven Program: A typical program starts at a low temperature to trap volatiles, followed by a ramp to elute compounds. Example: Initial 40°C (hold 2 min), ramp 10°C/min to 180°C, then ramp 20°C/min to 250°C (hold 5 min).[21]

-

-

MS Detection:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mode: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity for quantification.[22]

-

SIM Ions for this compound: Monitor characteristic fragment ions such as m/z 41, 57, 70, and 84. For the internal standard, monitor its corresponding ions.

-

Full Scan: A full scan mode (e.g., m/z 40-400) can be run on representative samples for qualitative identification of unknown compounds.[21]

-

-

Step 5: Data Analysis and Quantification

-

Rationale: To accurately determine the concentration of this compound while correcting for variations in sample collection and analysis.

-

Procedure:

-

Identify the this compound peak in the chromatogram based on its retention time, confirmed by the presence of the correct SIM ions.

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard (this compound-d18).

-

Quantify the concentration using a calibration curve prepared by analyzing standards of known this compound concentrations (also containing the internal standard) under the same conditions.

-

Challenges, Validation, and the Path to Clinical Implementation

Despite the promise of this compound as a biomarker, the transition from research to routine clinical use is fraught with challenges.[1][25]

-

Lack of Standardization: Methodologies for breath collection, storage, and analysis vary significantly between labs, hindering the comparability of results.[25]

-

Confounding Factors: Endogenous this compound levels can be influenced by diet, smoking, medication, and even the time of day, creating physiological variability.[9] Exogenous this compound from the environment is also a major source of contamination.

-

The Need for Rigorous Validation: Many initial biomarker discovery studies are conducted on small, homogenous cohorts.[18] For clinical acceptance, findings must be validated in large, independent, and diverse patient populations to establish robust sensitivity and specificity.[26][27][28] The development of classification models using VOC profiles often requires external validation to prove their predictive power.[26][29]

The future of breathomics lies in addressing these challenges through multi-center studies, standardized protocols, and the development of advanced statistical models that can account for confounding variables. Only through such rigorous scientific validation can the potential of this compound and other VOCs be fully realized in precision medicine.[30]

References

-

Smith, D., & Španěl, P. (2011). Pitfalls in the analysis of volatile breath biomarkers: suggested solutions and SIFT–MS quantification of single metabolites. Journal of Breath Research, 5(4), 042001. [Link]

-

Gaisl, T., et al. (2021). Validation of breath biomarkers for obstructive sleep apnea. Sleep Medicine, 81, 356-362. [Link]

-

Phillips, M., et al. (2013). Blinded Validation of Breath Biomarkers of Lung Cancer, a Potential Ancillary to Chest CT Screening. PLOS ONE, 8(7), e67953. [Link]

-

Brinkman, P., et al. (2020). External Validation of Potential Breath Biomarkers for Asthma: A Step Forward Toward the Clinical Implementation of Breath Analysis. American Journal of Respiratory and Critical Care Medicine, 202(8), 1168-1171. [Link]

-

Lawal, O., et al. (2017). Progress and challenges of developing volatile metabolites from exhaled breath as a biomarker platform. Metabolomics, 13(12), 149. [Link]

-

Vaz, J., et al. (2022). Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers of Lung Cancer—A Review. Molecules, 27(12), 3894. [Link]

-

Guéraud, F., et al. (2010). The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. Current Organic Chemistry, 14(18), 2099-2111. [Link]

-

Lawal, O., et al. (2017). Progress and challenges of developing volatile metabolites from exhaled breath as a biomarker platform. Metabolomics, 13(12). [Link]

-

Gaisl, T., et al. (2021). Validation of breath biomarkers for obstructive sleep apnea. ETH Zurich Research Collection. [Link]

-

Brinkman, P., et al. (2020). Fulfilling the Promise of Breathomics: Considerations for the Discovery and Validation of Exhaled Volatile Biomarkers. American Journal of Respiratory and Critical Care Medicine, 210(9), 1079-1090. [Link]

-

Jenkins, A. L., et al. (2021). Comparing the Selectivity of Solid Phase Microextraction Fibers to Detect Volatile Organic Compounds. 2021 IEEE International Conference on Design & Test of Integrated Micro & Nano-Systems (DTS). [Link]

-

Katsuya, Y., et al. (2007). Lipid peroxidation and 4-hydroxy-2-nonenal formation by copper ion bound to amyloid-beta peptide. Journal of Biological Chemistry, 282(48), 34846-34855. [Link]

-

Wilson, A. D. (2022). Breath Testing in the Surgical Setting: Applications, Challenges, and Future Perspectives. Diagnostics, 12(3), 633. [Link]

-

5 Key Challenges in Breath Research. (2019). Owlstone Medical. [Link]

-

Wozniak, E., et al. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of. Journal of Chromatography & Separation Techniques, 6(5). [Link]

-

Fuchs, P., et al. (2010). Breath gas aldehydes as biomarkers of lung cancer. International Journal of Cancer, 126(11), 2663-2670. [Link]

-

Larroque, V., et al. (2006). Development of a solid phase microextraction (SPME) method for the sampling of VOC traces in indoor air. Journal of Environmental Monitoring, 8(1), 107-114. [Link]

-

Righettoni, M., et al. (2016). Breath Analysis: A Promising Tool for Disease Diagnosis—The Role of Sensors. Sensors, 16(2), 245. [Link]

-

Broza, Y. Y., et al. (2015). Detection of cancer through exhaled breath: a systematic review. Journal of Breath Research, 9(4), 047103. [Link]

-

Legg, C. R., et al. (2021). Breath carbonyl levels in a human population of seven hundred participants. Journal of Breath Research, 15(3), 036005. [Link]

-

Chen, X., et al. (2013). Exhaled breath analysis for lung cancer. Cancer Biomarkers, 13(4), 267-276. [Link]

-

Bean, H. D., et al. (2018). Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples. Molecules, 23(9), 2315. [Link]

-

Katsuya, Y., et al. (2007). Lipid peroxidation and 4-hydroxy-2-nonenal formation by copper ion bound to amyloid-β peptide. Journal of Biological Chemistry, 282(48), 34846-34855. [Link]

-

This compound. (n.d.). Human Metabolome Database. [Link]

-

Sakamaki, K., et al. (2021). Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis. Molecules, 26(19), 5780. [Link]

-

Chvojková, M., et al. (2020). Three-Year Study of Markers of Oxidative Stress in Exhaled Breath Condensate in Workers Producing Nanocomposites, Extended by Plasma and Urine Analysis in Last Two Years. International Journal of Molecular Sciences, 21(21), 8089. [Link]

-

Li, M., et al. (2015). Noninvasive detection of lung cancer using exhaled breath. Cancer Medicine, 4(9), 1364-1373. [Link]

-

Corradi, M., et al. (2004). Comparison between exhaled and sputum oxidative stress biomarkers in chronic airway inflammation. European Respiratory Journal, 24(6), 1011-1017. [Link]

-

Hanna, G. B., et al. (2022). Exhaled Aldehydes and Ketones as Biomarkers of Lung Cancer and Diabetes: Review of Sensor Technologies for Early Disease Diagnosis. Sensors, 22(19), 7543. [Link]

-

Nadeem, A., et al. (2021). Uncovering the Role of Oxidative Imbalance in the Development and Progression of Bronchial Asthma. Antioxidants, 10(3), 429. [Link]

-

Corradi, M., et al. (2003). Aldehydes in Exhaled Breath Condensate of Patients with Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine, 167(10), 1380-1386. [Link]

-

Di Meo, F., et al. (2022). Breath Analysis: Identification of Potential Volatile Biomarkers for Non-Invasive Diagnosis of Chronic Kidney Disease (CKD). Metabolites, 12(10), 945. [Link]

-

Di Meo, F., et al. (2020). Breath Analysis: Comparison among Methodological Approaches for Breath Sampling. Metabolites, 10(12), 503. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Determination of aldehydes in human breath by on-fibre derivatization, solid-phase microextraction and GC-MS. (n.d.). ResearchGate. [Link]

-

Phillips, M. (2009). Breath alkanes as a marker of oxidative stress in different clinical conditions. Journal of Breath Research, 3(4), 047003. [Link]

-

Di Meo, F., et al. (2022). Breath Analysis: Identification of Potential Volatile Biomarkers for Non-Invasive Diagnosis of Chronic Kidney Disease (CKD). ResearchGate. [Link]

-

Chemistry Simplified. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Uncovering the Role of Oxidative Imbalance in the Development and Progression of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers of Lung Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. atsjournals.org [atsjournals.org]

- 7. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Breath Analysis: Identification of Potential Volatile Biomarkers for Non-Invasive Diagnosis of Chronic Kidney Disease (CKD) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Breath Testing in the Surgical Setting: Applications, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exhaled breath analysis for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Noninvasive detection of lung cancer using exhaled breath - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. This compound | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. owlstonemedical.com [owlstonemedical.com]

- 19. Exhaled Aldehydes and Ketones as Biomarkers of Lung Cancer and Diabetes: Review of Sensor Technologies for Early Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Breath Analysis: Comparison among Methodological Approaches for Breath Sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. [PDF] Progress and challenges of developing volatile metabolites from exhaled breath as a biomarker platform | Semantic Scholar [semanticscholar.org]

- 26. Blinded Validation of Breath Biomarkers of Lung Cancer, a Potential Ancillary to Chest CT Screening | PLOS One [journals.plos.org]

- 27. atsjournals.org [atsjournals.org]

- 28. research-collection.ethz.ch [research-collection.ethz.ch]

- 29. Validation of breath biomarkers for obstructive sleep apnea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Fulfilling the Promise of Breathomics: Considerations for the Discovery and Validation of Exhaled Volatile Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Nonanal in Lipid Peroxidation and Oxidative Stress

Executive Summary

Lipid peroxidation, a cornerstone of oxidative stress pathology, generates a diverse array of reactive aldehydes that act as potent signaling molecules and mediators of cellular damage. While significant research has focused on aldehydes derived from omega-6 polyunsaturated fatty acids (PUFAs), such as 4-hydroxy-2-nonenal (4-HNE), aldehydes originating from other fatty acid classes are gaining recognition for their distinct roles in pathophysiology. This technical guide provides an in-depth exploration of nonanal, a nine-carbon saturated aldehyde primarily generated from the peroxidation of omega-7 and omega-9 monounsaturated fatty acids. We delve into the core mechanisms of its formation, its molecular footprint through adduction with proteins and DNA, and its emerging role as both a modulator of cellular signaling and a biomarker for oxidative stress. This document consolidates current knowledge, presents detailed experimental protocols for its detection and study, and offers field-proven insights for researchers, scientists, and drug development professionals targeting oxidative stress-related diseases.

Section 1: The Genesis of this compound in Lipid Peroxidation

Lipid peroxidation is a free-radical-driven chain reaction that degrades lipids, compromising cell membrane integrity and producing a cascade of reactive secondary metabolites.[1][2][3] The process is classically divided into three phases: initiation, propagation, and termination.

-

Initiation: A reactive oxygen species (ROS), such as the hydroxyl radical (HO•), abstracts a hydrogen atom from a methylene group in a fatty acid, creating a carbon-centered lipid radical (L•).[1][2]

-

Propagation: The lipid radical reacts rapidly with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent fatty acid, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.[1][2]

-

Termination: The chain reaction is terminated when radicals react with each other or with an antioxidant to form stable, non-radical products.[2]

While omega-6 PUFAs like arachidonic and linoleic acid are well-known precursors to aldehydes like 4-HNE, this compound is primarily formed from the oxidative cleavage of omega-7 (e.g., palmitoleic acid) and omega-9 (e.g., oleic acid) monounsaturated fatty acids.[4][5] This distinction is critical, as the fatty acid composition of a given tissue can dictate the specific aldehyde profile generated under oxidative stress, leading to different downstream pathological consequences.

Comparative Profile: this compound vs. Other Aldehydes

Understanding the role of this compound requires contextualization with other prominent lipid peroxidation products. The table below summarizes key differences between this compound, 4-HNE, and malondialdehyde (MDA).

| Feature | This compound | 4-Hydroxy-2-Nonenal (4-HNE) | Malondialdehyde (MDA) |

| Structure | Saturated C9 Aldehyde | α,β-Unsaturated C9 Hydroxyalkenal | C3 Dialdehyde |

| Primary Precursor(s) | Omega-7 & Omega-9 MUFAs | Omega-6 PUFAs (Linoleic, Arachidonic) | Omega-3 & Omega-6 PUFAs |

| Reactivity | Moderately reactive; lacks α,β-unsaturation | Highly reactive due to Michael acceptor properties | Reactive, often measured by TBARS assay |

| Key Adduction Target | Primarily Schiff base formation with Lysine | Michael addition with Cys, His, Lys[6][7] | Forms adducts with Lys and DNA bases |

| Pathophysiological Role | Biomarker of skin/body odor, potential neurotoxicity[8][9] | Implicated in numerous diseases (neurodegeneration, CVD, cancer)[10][11][12] | General marker of oxidative stress |

Section 2: The Molecular Footprint of this compound: Adduction and Cytotoxicity

The biological effects of aldehydes are largely mediated by their ability to form covalent adducts with cellular macromolecules.[5] As an electrophile, this compound reacts with nucleophilic sites on proteins and DNA, leading to structural and functional alterations that underpin its cytotoxicity.

Protein Adduction

This compound, being a saturated aldehyde, primarily forms Schiff bases with the ε-amino group of lysine residues on proteins. This reaction, while potentially reversible, can alter protein conformation, disrupt enzymatic activity, and trigger protein aggregation. Although less reactive than α,β-unsaturated aldehydes like 4-HNE, the accumulation of this compound-protein adducts contributes to the overall burden of "carbonyl stress" in a cell.[6]

DNA Adduction and Genotoxicity

Similar to other aldehydes, this compound has the potential to react with the exocyclic amino groups of DNA bases, particularly guanine. While research into this compound-specific DNA adducts is less extensive than for 4-HNE, the formation of such lesions represents a direct pathway to mutagenesis.[13][14] Aldehyde-induced DNA damage can lead to mispairing during replication, resulting in point mutations (e.g., G to T transversions) and contributing to genomic instability, a hallmark of carcinogenesis.[13][14]

Section 3: this compound as a Modulator and Marker of Oxidative Stress

Beyond direct cytotoxicity, this compound participates in the complex network of cellular signaling and serves as a valuable, albeit challenging, biomarker of oxidative status.

Perturbation of Cellular Signaling

Reactive aldehydes are increasingly recognized as second messengers that can modulate signaling pathways.[12][15][16] While much of this research has centered on 4-HNE's ability to influence pathways like NF-κB, Nrf2, and MAPK, it is plausible that this compound contributes to the overall aldehyde load that perturbs these redox-sensitive systems.[15][16][17] For example, the adduction of key signaling proteins can alter their phosphorylation status or subcellular localization, leading to aberrant gene expression related to inflammation, apoptosis, and cell proliferation.[16]

Role in Disease Pathophysiology

Elevated levels of lipid peroxidation products, including this compound, are associated with a range of human diseases.

-

Neurodegenerative Diseases: Oxidative stress is a key pathogenic factor in diseases like Alzheimer's and Parkinson's.[10][18][19] Aldehyde-mediated modification of proteins such as tau and α-synuclein can promote their aggregation and contribute to neuronal death.

-

Cardiovascular Diseases: The oxidation of low-density lipoproteins (LDL) is a critical event in atherosclerosis.[20] Aldehydes generated during this process, including this compound, form adducts with proteins in the arterial wall, contributing to inflammation and plaque formation.[20][21]

-

Aging and Skin: this compound is a known component of human body odor that increases with age, a phenomenon linked to changes in skin lipid composition and increased oxidative stress.[8] Studies have also shown that this compound can induce apoptosis in human keratinocytes.[9]

This compound as a Clinical Biomarker

The detection of this compound in biological fluids like plasma, urine, or breath offers a non-invasive window into systemic oxidative stress. However, its utility is complicated by its high volatility, reactivity, and low physiological concentrations. Despite these challenges, robust analytical methods are making it an increasingly viable biomarker for monitoring disease progression and the efficacy of antioxidant therapies.[4][22]

Section 4: Analytical and Experimental Methodologies

The accurate study of this compound requires specialized and validated methodologies. Here, we provide an overview and step-by-step protocols for key experimental approaches.

Protocol: Quantification of this compound in Biological Samples via GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile compounds like this compound. The methodology relies on separating volatile compounds in a gas stream and identifying them based on their unique mass-to-charge ratio. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a critical step; it converts the volatile aldehyde into a more stable, less reactive oxime derivative that has excellent chromatographic properties and a high electron-capture response, significantly enhancing sensitivity.

Methodology:

-

Sample Collection: Collect plasma or tissue homogenate and immediately add an antioxidant cocktail (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo lipid peroxidation. Store at -80°C.

-

Internal Standard Spiking: Thaw the sample on ice. Add a known amount of an internal standard (e.g., deuterated this compound) to each sample, calibrator, and quality control. This is essential for correcting for variations in sample extraction and instrument response.

-

Derivatization: Add an aqueous solution of PFBHA to the sample. Incubate at room temperature for 60 minutes to allow for the formation of the this compound-PFBHA oxime.

-

Liquid-Liquid Extraction: Extract the PFBHA-oxime derivative from the aqueous matrix into an organic solvent like hexane or iso-octane by vigorous vortexing followed by centrifugation to separate the phases.

-

Sample Concentration: Carefully transfer the organic (upper) layer to a clean vial and evaporate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of solvent.

-

GC-MS Analysis:

-

Inject 1-2 µL of the reconstituted sample onto a GC system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that effectively separates this compound-PFBHA from other derivatives.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of the this compound-PFBHA derivative and the internal standard.

-

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the calibrators. Determine the concentration of this compound in the unknown samples from this curve.

Protocol: In Vitro Model of this compound-Induced Cellular Stress

Causality: This protocol allows for the direct investigation of this compound's effects on cellular function in a controlled environment. Human monocytic THP-1 cells are a relevant model as monocytes/macrophages are key players in inflammatory diseases where oxidative stress is prominent. Measuring cell viability (MTT assay) and a general oxidative stress marker (protein carbonyls) provides a self-validating system to confirm that the observed toxicity is linked to oxidative damage.

Methodology:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

This compound Treatment:

-

Prepare a stock solution of this compound in ethanol or DMSO. Note: The final solvent concentration in the culture medium should be non-toxic (e.g., <0.1%).

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for a defined period (e.g., 24 hours). Include a vehicle-only control group.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

-

Assessment of Protein Carbonyls (DNPH Assay):

-

After treatment in a larger format (e.g., 6-well plate), harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

React a portion of the protein lysate with 2,4-dinitrophenylhydrazine (DNPH).

-

Precipitate the protein with trichloroacetic acid (TCA), wash with ethanol-ethyl acetate to remove excess DNPH, and then resuspend the protein pellet in guanidine hydrochloride solution.

-

Measure the absorbance at 370 nm. The carbonyl content is calculated using the molar extinction coefficient of DNPH and normalized to the protein concentration.

-

Section 5: Cellular Defense and Detoxification

Cells have evolved sophisticated enzymatic pathways to neutralize reactive aldehydes and mitigate their toxic effects.[23]

-

Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes catalyzes the oxidation of aldehydes to their corresponding carboxylic acids.[24] In the case of this compound, ALDHs would convert it to the much less reactive nonanoic acid, which can then enter fatty acid metabolism.

-

Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of aldehydes with glutathione (GSH), the most abundant intracellular antioxidant.[24][25] This reaction, particularly effective for α,β-unsaturated aldehydes, forms a more water-soluble and less toxic conjugate that can be further metabolized and excreted from the cell.[26][27]

-

Alcohol Dehydrogenases (ADHs) / Aldo-Keto Reductases (AKRs): These enzymes can reduce aldehydes to their corresponding alcohols.[24] this compound can be reduced to 1-nonanol, a less reactive compound.

Conclusion and Future Directions

This compound is a significant, yet often overlooked, product of lipid peroxidation with distinct origins and biological activities compared to more extensively studied aldehydes. Its role as a mediator of carbonyl stress, a modulator of cellular signaling, and a biomarker of oxidative damage is becoming increasingly clear. For researchers and drug development professionals, understanding the complete aldehyde profile, including this compound, is crucial for a comprehensive assessment of oxidative stress in disease models. Future research should focus on developing more sensitive and specific analytical methods for this compound adducts (adductomics), elucidating its specific signaling roles, and exploring its diagnostic and prognostic potential in a range of oxidative stress-driven pathologies. Targeting the specific fatty acid precursors of this compound or enhancing its detoxification pathways may represent novel therapeutic strategies for mitigating the damaging consequences of lipid peroxidation.

References

-

Perluigi, M., Coccia, R., & Butterfield, D. A. (2012). 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies. Antioxidants & Redox Signaling, 17(11), 1590–1609. [Link]

-

Reed, T. T. (2011). Role of 4-hydroxy-2-nonenal (HNE) in the pathogenesis of alzheimer disease and other selected age-related neurodegenerative disorders. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1812(12), 1590-1609. [Link]

-

Galam, L., et al. (2012). Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells. Journal of Proteomics, 75(10), 2947-2957. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31289, this compound. [Link]

-

Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link]

-

Gao, L., et al. (2005). Ascorbylated 4-hydroxy-2-nonenal as a potential biomarker of oxidative stress response. Journal of Chromatography B, 827(1), 139-145. [Link]

-

Daini, E., et al. (2020). Pathways of 4-Hydroxy-2-Nonenal Detoxification in a Human Astrocytoma Cell Line. Antioxidants, 9(5), 385. [Link]

-

Paturi, S., et al. (2021). 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities. Free Radical Research, 55(5), 547-561. [Link]

-

Zhong, H., & Yin, H. (2015). Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases. Journal of Gerontology and Geriatric Research, 4(1), 1000215. [Link]

-

Bartsch, H., & Nair, J. (2002). Exocyclic DNA adducts as oxidative stress markers in colon carcinogenesis: potential role of lipid peroxidation, dietary fat and antioxidants. Biological Chemistry, 383(6), 963-971. [Link]

-

Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link]

-

Paturi, S., et al. (2021). 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities. Free Radical Research, 55(5), 547-561. [Link]

-

Schaur, R. J. (2003). 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product. Biomolecules, 3(1), 1-25. [Link]

-

Daini, E., et al. (2020). Pathways of 4-Hydroxy-2-Nonenal Detoxification in a Human Astrocytoma Cell Line. Antioxidants, 9(5), 385. [Link]

-

Sonowal, H., & Ramana, K. V. (2019). 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways. Biomolecules, 9(11), 726. [Link]

-

Yang, Y., et al. (2015). Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation. Redox Biology, 4, 342-352. [Link]

-

Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link]

-

Bel-Adell, M., et al. (2000). Unsaturated aldehydes including 4-OH-nonenal are elevated in patients with congestive heart failure. Journal of Cardiac Failure, 6(2), 108-114. [Link]

-

Kato, Y., et al. (2009). Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo. Journal of Biological Chemistry, 284(30), 20260-20268. [Link]

-

Hu, W., et al. (2002). The major lipid peroxidation product, trans-4-hydroxy-2-nonenal, preferentially forms DNA adducts at codon 249 of human p53 gene, a unique mutational hotspot in hepatocellular carcinoma. Carcinogenesis, 23(11), 1781-1789. [Link]

-

Breitzig, M., et al. (2016). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? Antioxidants, 5(4), 34. [Link]

-

Chung, F. L., et al. (2000). Deoxyguanosine adducts of t-4-hydroxy-2-nonenal are endogenous DNA lesions in rodents and humans: detection and potential sources. Cancer Research, 60(6), 1507-1511. [Link]

-

Anderson, G. W., et al. (2018). Biogenic Aldehyde-Mediated Mechanisms of Toxicity in Neurodegenerative Disease. ACS Chemical Neuroscience, 9(12), 2845-2856. [Link]

-

Laskar, A. A., & Younus, H. (2019). Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Drug Metabolism Reviews, 51(1), 42-64. [Link]

-

Galligan, J. J., et al. (2014). Stable histone adduction by 4-oxo-2-nonenal: a potential link between oxidative stress and epigenetics. Journal of the American Chemical Society, 136(34), 11864-11866. [Link]

-

Sarkar, F. H., & Li, Y. (2008). Cellular signaling perturbation by natural products. Cellular Signalling, 20(9), 1541-1547. [Link]

-

Uchida, K. (2000). Role of reactive aldehyde in cardiovascular diseases. Free Radical Biology and Medicine, 28(12), 1685-1696. [Link]

-

Akasaka, M., et al. (2011). Abundance of DNA adducts of 4-oxo-2-alkenals, lipid peroxidation-derived highly reactive genotoxins. Journal of Nucleic Acids, 2011, 249843. [Link]

-

O'Brien, P. J., et al. (2005). Reactive aldehydes and neurodegenerative disorders. Chemistry and Biology, 12(1), 121-133. [Link]

-

The Good Scents Company. (n.d.). This compound (aldehyde C-9), 124-19-6. [Link]

-

Kato, Y., et al. (2009). Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo. Journal of Biological Chemistry, 284(30), 20260-20268. [Link]

-

Comporti, M., et al. (1991). Measurement of lipid peroxidation in vivo: a comparison of different procedures. Free Radical Biology and Medicine, 11(4), 433-439. [Link]

-

Nakanishi, Y., et al. (2021). Effects of trans-2-nonenal and olfactory masking odorants on proliferation of human keratinocytes. Journal of Investigative Dermatology, 141(5), 1362-1365. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Yoshida, Y., et al. (2004). Detection of lipid peroxidation in vivo: total hydroxyoctadecadienoic acid and 7-hydroxycholesterol as oxidative stress marker. Free Radical Research, 38(7), 747-755. [Link]

-

Dr. Green Life. (n.d.). How Does Detoxification Work? Understanding All Phases. [Link]

-

Cabello, C. M., et al. (2009). The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth. Free Radical Biology and Medicine, 46(2), 220-231. [Link]

-

Procházková, D., et al. (2011). Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity. Molecules, 16(1), 430-451. [Link]

-

Fischer, C., et al. (2024). Influence of formaldehyde on signaling pathways when used in mammalian cell culture. Scientific Reports, 14(1), 1-13. [Link]

-

MDPI. (2023). Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil. Foods, 12(1), 1. [Link]

-

Kim, M. G., et al. (2021). Effect of exposure to aldehyde C9 (this compound) on the electroencephalographic activity of humans according to time series analysis. Journal of Applied Pharmaceutical Science, 11(1), 114-121. [Link]

-

MDPI. (2024). Influence of Cross-Regional Cultivation on the Flavor Characteristics of Pyropia haitanensis. Foods, 13(1), 1. [Link]

-

Wang, Y., et al. (2022). The Therapeutic Roles of Cinnamaldehyde against Cardiovascular Diseases. International Journal of Molecular Sciences, 23(19), 11956. [Link]

Sources

- 1. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Role of 4-hydroxy-2-nonenal (HNE) in the pathogenesis of alzheimer disease and other selected age-related neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exocyclic DNA adducts as oxidative stress markers in colon carcinogenesis: potential role of lipid peroxidation, dietary fat and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The major lipid peroxidation product, trans-4-hydroxy-2-nonenal, preferentially forms DNA adducts at codon 249 of human p53 gene, a unique mutational hotspot in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biogenic Aldehyde-Mediated Mechanisms of Toxicity in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Role of reactive aldehyde in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Unsaturated aldehydes including 4-OH-nonenal are elevated in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound (aldehyde C-9), 124-19-6 [thegoodscentscompany.com]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. drgreenlifeorganics.com [drgreenlifeorganics.com]

- 26. Pathways of 4-Hydroxy-2-Nonenal Detoxification in a Human Astrocytoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pathways of 4-Hydroxy-2-Nonenal Detoxification in a Human Astrocytoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Nonanal as a Biomarker for Neurodegenerative Diseases: An In-depth Technical Guide

This guide provides a comprehensive technical overview of nonanal as an emerging biomarker for neurodegenerative diseases. It is intended for researchers, scientists, and drug development professionals investigating novel diagnostic and therapeutic avenues in neurodegeneration. This document delves into the biochemical origins of this compound, its mechanistic implications in disease pathogenesis, and detailed methodologies for its detection and quantification.

Executive Summary